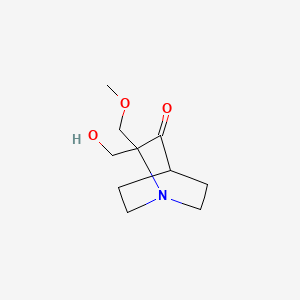

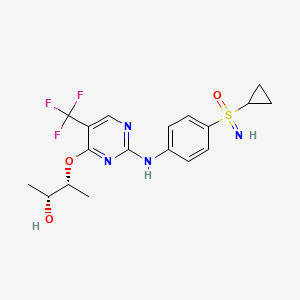

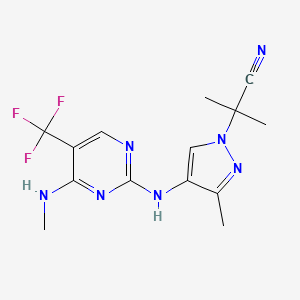

![molecular formula C17H17NO4 B612161 2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one CAS No. 69541-04-4](/img/structure/B612161.png)

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is a synthetic compound that belongs to the class of chromone derivatives. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms . The green catalyst 3-nitrophenylboronic acid method was employed for the preparation of 2-amino-4H-chromenes through the multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Molecular Structure Analysis

The molecular structure of “2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one” is C19H18O6 . It is a monoclinic crystal with a = 9.94437 (14) Å, b = 8.33132 (15) Å, c = 22.5305 (4) Å, β = 92.5633 (14)°, V = 1864.78 (5) Å3, Z = 4 .Aplicaciones Científicas De Investigación

Multi-Component Reactions (MCRs) : These reactions are used for the construction of novel and structurally complex molecules in a single-pot reaction. They are essential for synthesizing 2-amino-4H-benzo[g]chromenes, which are significant in anti-cancer, anti-inflammatory, anti-malarial applications, and as pesticides (Maleki, 2016).

Catalyst-Free Synthesis : The synthesis of bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives has been achieved without catalysts. These derivatives are synthesized via a one-pot, multi-component reaction, highlighting their potential in various biological applications (Hosseini, Bayat, & Afsharnezhad, 2019).

Uncatalyzed Synthesis under Thermal Solvent-free Conditions : Derivatives of 2H-chromen-2-one have been synthesized using environmentally friendly methods, showcasing the focus on green chemistry (Shaterian & Honarmand, 2009).

Green Chemistry in Synthesis : Novel green heterogeneous and reusable catalysts like Rochelle salt have been used in the synthesis of substituted chromenes and benzochromenes, which are important in medicinal chemistry (El-Maghraby, 2014).

Synthesis with Sodium Malonate as Catalyst : Sodium malonate has been used for synthesizing medicinally relevant compounds like dihydropyrano[3,2-c]chromenes and amino-benzochromenes, emphasizing the role of benign catalysts in pharmaceutical synthesis (Kiyani & Tazari, 2017).

Synthesis with Zn(L-proline)2 as Catalyst : This method focuses on non-toxicity and recyclability of catalysts for synthesizing 2-amino-4H-benzo[g]chromenes, important in green chemistry (Maleki, Babaee, & Tayebee, 2015).

Antituberculosis Activity : Derivatives of benzo[f]chromen-3-amine have been synthesized and evaluated for antituberculosis activity, contributing to the development of new treatments (Warekar et al., 2017).

Electrosynthesis of Silver Nanoparticles : 2-Amino-4H-benzo[g]chromenes have been used as novel components in the electrosynthesis of silver nanoparticles, showcasing their utility in nanotechnology (Maleki et al., 2017).

Propiedades

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFQWULMGFQKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731551 |

Source

|

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one | |

CAS RN |

69541-04-4 |

Source

|

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

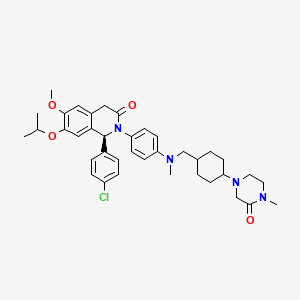

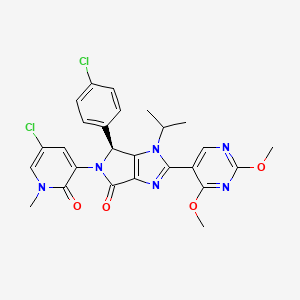

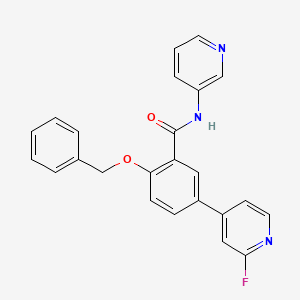

![(2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide](/img/structure/B612083.png)

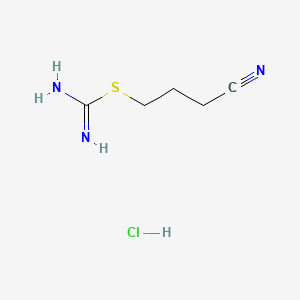

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)

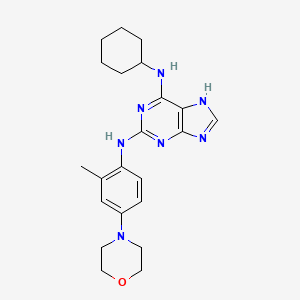

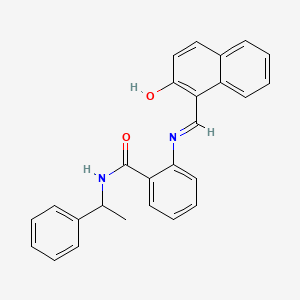

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)